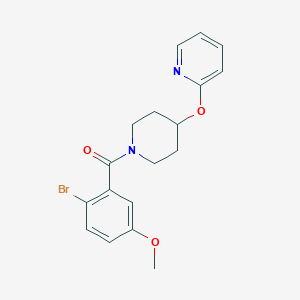

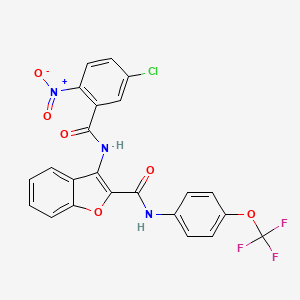

N-((5-((2-(吲哚啉-1-基)-2-氧代乙基)硫)-4-(3-(三氟甲基)苯基)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

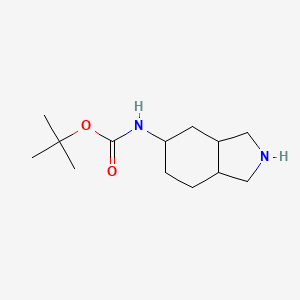

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indoline and triazole rings are likely to contribute to the compound’s stability and may also play a role in its interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the thioether group might be susceptible to oxidation, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用

Synthesis of Pyrano [3,2-b]indol-2-ones

The compound can be used in the synthesis of pyrano [3,2-b]indol-2-ones, which are found as the core structure in numerous biologically active compounds . This process involves an N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynoic acid esters with indolin-3-ones .

Production of Biologically Active Structures

The compound and its derivatives are important and effective chemical precursors for producing biologically active structures . They are used in multi-component reactions (MCRs) to access complex molecules .

Synthesis of 1-(Indolin-5-yl)methanamines

The compound can be used as an intermediate for the preparation of disubstituted 1-(indolin-5-yl)methanamines . These structures may have useful pharmacological properties .

Development of New Drugs

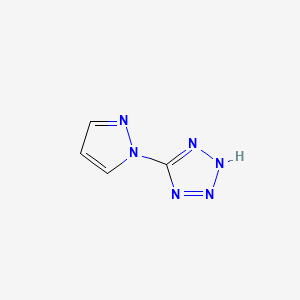

Imidazole, a structural motif in the compound, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Alkaloids

The compound can be used in the synthesis of naturally occurring alkaloids such as tris(indolyl)methane, arundine, vibrindole A, 3,3-di(indol-3-yl)indolin-2-ones and biscoumarin derivatives .

Interaction with RCAR/PYR/PYL Receptor Proteins

Some indolinylmethyl sulfonamides, which can be synthesized from the compound, showed a strong affinity for RCAR/PYR/PYL receptor proteins in wheat . Their binding affinity was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

未来方向

属性

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F3N5O2S/c28-27(29,30)20-10-6-11-21(15-20)35-23(16-31-25(37)19-8-2-1-3-9-19)32-33-26(35)38-17-24(36)34-14-13-18-7-4-5-12-22(18)34/h1-12,15H,13-14,16-17H2,(H,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNVYCCLEJPBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)

![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)